molecular formula C14H19Cl2N B4698749 1-(3,4-Dichloro-benzyl)-azocane

1-(3,4-Dichloro-benzyl)-azocane

Cat. No.: B4698749
M. Wt: 272.2 g/mol
InChI Key: YKATUCHACQFGBL-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-benzyl)-azocane is an organic compound featuring an azocane core (an eight-membered saturated ring containing one nitrogen atom) substituted with a 3,4-dichlorobenzyl group.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N/c15-13-7-6-12(10-14(13)16)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKATUCHACQFGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-benzyl)-azocane typically involves the reaction of 3,4-dichlorobenzyl chloride with azocane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of 1-(3,4-Dichloro-benzyl)-azocane may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichloro-benzyl)-azocane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted azocane derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-azocane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or block receptor sites, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Variations

1-(4-Chlorobenzyl)azocane
  • Structure: Azocane core with a mono-chlorinated benzyl group (4-Cl).
  • Molecular Formula : C₁₄H₂₀ClN; Molecular Weight : 237.771 .
  • Key Difference : The absence of a second chlorine atom at the 3-position reduces electron-withdrawing effects compared to the dichloro analog. This may result in lower lipophilicity (logP) and altered binding affinities in biological systems.
1-(2-Methylbenzyl)azocane
  • Structure : Azocane core with a 2-methylbenzyl group.
  • Synthesis : Prepared via alkylation of azocane with 2-methylbenzyl bromide (93% yield) .
  • Key Difference: The methyl group introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing dichloro substituents. This likely enhances solubility in nonpolar solvents but reduces metabolic stability.
1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
  • Structure : Piperazine core (six-membered ring with two nitrogens) substituted with 3,4-dichlorobenzyl and a methyl group.
  • Molecular Weight : 295.63; CAS : 1261231-99-5 .
  • The additional methyl group may enhance selectivity for specific receptors compared to the azocane derivative.

Physicochemical Properties

Compound Molecular Weight Core Structure Substituents Key Properties
1-(3,4-Dichloro-benzyl)-azocane ~254* Azocane (8-membered) 3,4-Dichlorobenzyl High lipophilicity, electron-deficient aromatic ring
1-(4-Chlorobenzyl)azocane 237.77 Azocane 4-Chlorobenzyl Moderate lipophilicity, less steric hindrance
1-(2-Methylbenzyl)azocane 218.19 Azocane 2-Methylbenzyl Lower logP, steric bulk from methyl group
1-(3,4-Dichloro-benzyl)-piperazine derivative 417.35 Piperazine 3,4-Dichlorobenzyl + sulfonylpyrazole High molecular weight, polar sulfonyl group enhances solubility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dichloro-benzyl)-azocane, and what factors influence reaction efficiency?

  • Methodological Answer : A common approach involves nucleophilic substitution between 3,4-dichlorobenzyl halide (e.g., chloride or bromide) and azocane. The reaction typically proceeds in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions. Catalytic bases like triethylamine enhance reactivity by deprotonating azocane’s secondary amine. Reaction efficiency depends on the leaving group’s quality (Cl vs. Br), solvent polarity, and temperature control to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How does the azocane ring’s conformation influence the compound’s interaction with biological targets?

  • Methodological Answer : Azocane adopts a boat-chair conformation, as confirmed by 270 MHz 1^1H NMR studies. This conformation positions the nitrogen atom in a sterically accessible orientation, enhancing interactions with enzymes or receptors. For example, the boat-chair geometry mimics peptide backbones in constrained peptidomimetics, enabling selective binding to protein active sites. Conformational flexibility can be modulated by substituents on the azocane ring .

Q. What analytical techniques are critical for characterizing 1-(3,4-Dichloro-benzyl)-azocane’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups and confirm substitution patterns (e.g., dichloro-benzyl attachment).
  • Infrared Spectroscopy (IR) : Validates amine and aromatic C-Cl bond presence.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3,4-dichloro-benzyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl substituents reduce electron density on the benzyl ring, enhancing electrophilicity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the 3,4-dichloro substitution necessitates bulky ligands (e.g., XPhos) to stabilize palladium catalysts. Computational studies (DFT) can predict regioselectivity in such reactions .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups to protect amines during synthesis.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Pd complexes) in key bond-forming steps.
  • Low-Temperature Reactions : Reduce thermal energy to prevent epimerization.
  • Chiral HPLC : Resolve enantiomers post-synthesis .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Purity Verification : Re-analyze compound purity via HPLC and HRMS.
  • Assay Conditions : Standardize parameters (e.g., pH, serum concentration) to reduce variability.
  • Orthogonal Assays : Validate activity using complementary methods (e.g., SPR binding vs. enzymatic inhibition).
  • Meta-Analysis : Compare data across studies with similar cell lines (e.g., HEK293 vs. HepG2) .

Q. What computational methods predict the compound’s binding affinity to cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the dichloro-benzyl group and CYP active sites. QSAR models trained on similar azocane derivatives correlate logP values with membrane permeability, predicting hepatic metabolism pathways .

Key Structural and Functional Insights

  • Azocane Conformation : Boat-chair geometry confirmed by NMR (270 MHz) .
  • Substituent Effects : 3,4-Dichloro-benzyl enhances electrophilicity and steric bulk, impacting reactivity .
  • Biological Mimicry : Azocane’s flexibility mimics peptide backbones, enabling use in peptidomimetic drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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